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Here are answers to some frequently asked questions about L-Moses:

¢ What is the primary intended target of L-Moses? L-Moses is designed as a potent, selective, and
cell-active chemical probe for the bromodomains of PCAF (KAT2B) and GCN5 (KAT2A). These are

histone acetyltransferases that are part of the bromodomain phylogenetic tree subfamily I [1] [2].

e What are the known off-target interactions of L-Moses? In a panel of 130 potential off-targets, L-

Moses showed significant binding only to the following [1]:

(e]

Opioid receptor, mu (OPRM1): Ki = 100 nM

Opioid receptor, kappa (OPRK1): Ki = 1,100 nM

Opioid receptor-like 1 (OPRL1): Ki = 840 nM

5-HT transporter (SERT/SLC6A4): Ki = 220 nM No other off-target binding was observed in
this panel at a concentration of 10 uM [1].

[¢]

[e]

[e]

e How selective is L-Moses within the bromodomain family? L-Moeses is highly selective for the
PCAF/GCN5 bromodomains. A selectivity thermal shift assay against 48 human bromodomains
showed no observable activity for any other bromodomains, including BRD4, for which it is over

4.500-fold selective [1] [3] [2].

e Does L-Moses show any cellular toxicity? In studies on peripheral blood mononuclear cells
(PBMCs) obtained from healthy donors, no cytotoxicity was observed for either L-Moses or its

negative control, D-Moses, at concentrations up to 10 pM over 24 hours [1].
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Data Summary of L-Moses Profiling

The table below summarizes key quantitative data on L-Moses's potency and selectivity to aid in your

experimental design.

Profile Result /
Assay/Method Context /| Notes
Aspect Value
Potency HTRF Binding Assay (Ki) 47 nM Competition assay with biotin-tagged
(PCAF) ligand [1]
BROMOscan (Kd) 48 nM Performed at DiscoverX [1] [3]
Isothermal Titration 126 nM Using PCAF bromodomain construct
Calorimetry (Kd) [1][3]
Potency BROMOscan (Kd) 220 nM Performed at DiscoverX [1]
(GCN5)
Isothermal Titration 600 nM Using GCN5 bromodomain construct
Calorimetry (Kd) [1]
Cellular NanoBRET (PCAF IC50 =220 Displacement from histone H3.3 in
Potency truncated) nM HEK?293 cells [1]
NanoBRET (PCAF full- IC50=1.2 Displacement from histone H3.3 in
length) UM HEK293 cells [1]

| Key Off-Targets | GPCR/Eurofins Panel (Ki/Kd) | Mu Opioid: 100 nM 5-HT Transporter: 220 nM OPRL1:
840 nM Kappa Opioid: 1,100 nM | No other binding to 130 targets at 10 pM [1] | | Bromodomain
Selectivity | Thermal Shift Assay (48 bromodomains) | >4,500-fold selective over BRD4 | No activity

observed for other bromodomains [1] [3] |

Troubleshooting Guide for Experimental Design
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Here are specific protocols and considerations to help you manage and validate the use of L-Maoses in your

research.

Protocol 1: Controlling for Opioid Receptor & 5-HT Transporter
Off-Targets

The identified off-targets are relevant if your experimental system expresses these proteins (e.g., in neuronal

tissues).

e 1. Experimental Design:

o Use the negative control: Always include the inactive enantiomer, D-Moses, in your
experiments. Any effects observed with L-Moses but not with D-Moses are likely mediated by
the PCAF/GCN5 bromodomain [1] [3] [2].

o Use pharmacological antagonists: In parallel experiments, employ specific antagonists for
the mu, kappa, and delta opioid receptors (e.g., naloxone) and the 5-HT transporter (e.qg.,
fluoxetine). If the effect of L-Moses is blocked by these antagonists, it suggests an off-target
mechanism.

e 2. Validating Target Engagement:

o Technique: NanoBRET Target Engagement Assay [1] [3].

o Methodology:
= Use cells (e.g., HEK293) expressing a NanoLuc-tagged PCAF or GCN5 bromodomain

and a Halo-tagged histone H3.3.
= Treat cells with a concentration range of L-Moses and its negative control D-Moses.
= Measure the BRET signal, which will decrease as L-Moses displaces the bromodomain
from the histone.
o Expected Outcome: A dose-dependent decrease in BRET signal with L-Moses (IC50 ~220 nM
for truncated PCAF), but no change with D-Moses, confirms on-target engagement in cells.

Protocol 2: Assessing Bromodomain Family-Wide Selectivity

While L-Moses is highly selective, confirming this in your specific model may be necessary for critical

studies.

¢ Recommended Method: BROMOscan Assay [1] [3].
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e Methodology:
o This is a commercial, high-throughput assay typically outsourced to a provider like DiscoverX.
o L-Moses is profiled at a single concentration (e.g., 1 or 10 yM) against a panel of dozens of
expressed human bromodomains.
o The output is a quantitative Kd value for every bromodomain in the panel.
e Expected Outcome: The results should show strong binding only to the PCAF and GCN5
bromodomains, with no significant binding (typically Kd > 10 uM) to any other bromodomains, thus
confirming high family-wide selectivity [1].

Protocol 3: Interpreting Cellular Phenotypes

Given the weaker cellular potency against full-length PCAF (IC50 ~1.2 pM), careful interpretation is

needed.

e Best Practices:

o Dose-Response is Crucial: Use a wide range of concentrations (e.g., from 100 nM to 10 uM)
to establish a dose-dependent effect and ensure the phenotype is not due to high-concentration
artifacts [3].

o Correlate with Target Engagement: Whenever possible, link your phenotypic readout (e.qg.,
gene expression, cell differentiation) with the NanoBRET target engagement data in the same
cell line. The phenotype should correlate with bromodomain occupancy.

o Use Complementary Tools: For critical conclusions, validate key findings using an orthogonal
method, such as genetic knockdown (siRNA/sgRNA) of PCAF/GCNS5. A consistent phenotype
between pharmacological inhibition and genetic knockdown strengthens the evidence for on-
target activity [4].

Experimental Workflow for Off-Target Mitigation

The following diagram outlines a logical workflow to address off-target concerns in your experiments using

L-Moses.
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Start: Plan Experiment
with L-Moses

Does my experimental system
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To cite this document: Smolecule. [FAQ: L-Moses Off-Target Effects and GCN5/PCAF]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b533399#|-moses-off-target-

effects-gcn5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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